molecular formula C24H22FNO3 B601701 (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 190595-66-5

(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No. B601701
CAS RN: 190595-66-5
M. Wt: 391.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.

Scientific Research Applications

Biotransformation Ezetimibe undergoes structural transformation through fungal biotransformation. Pervaiz et al. (2014) identified metabolites from fungi Beauvaria bassiana and Cunninghamella blakesleeana, demonstrating the ability of these fungi to metabolize halogenated compounds and drugs targeted by the UDP-Glucuronyl Transferase System (Pervaiz et al., 2014).

Chemical Synthesis and Antimitotic Properties The synthesis of azetidin-2-ones, including variants of ezetimibe, has been explored for their potential antimitotic properties. A study by Twamley et al. (2020) elaborates on the structures of these compounds, which could be crucial for developing new antimitotic agents.

Microbial Reduction and Synthesis Ezetimibe's synthesis via microbial reduction has been studied, exemplifying a biotechnological approach to drug synthesis. Kyslíková et al. (2010) described the use of Rhodococcus fascians MO22 for the asymmetric microbial reduction of ezetimibe, demonstrating a potential eco-friendly synthesis method (Kyslíková et al., 2010).

Antimicrobial Activity The antimicrobial properties of azetidin-2-one derivatives, including ezetimibe, have been a focus of research. Shah et al. (2012) synthesized and characterized novel derivatives and evaluated their antimicrobial activity, suggesting potential pharmaceutical applications (Shah et al., 2012).

Cholesterol Absorption Inhibition Ezetimibe's primary application in cholesterol absorption inhibition has been extensively studied. Van Heek et al. (2001) demonstrated its potent and selective inhibition in reducing plasma cholesterol in animal models (van Heek et al., 2001).

Glucuronidation Study Ghosal et al. (2004) investigated the glucuronidation of ezetimibe, identifying human UDP-glucuronosyltransferase enzymes responsible for this metabolic process, essential for understanding its pharmacokinetics and metabolism (Ghosal et al., 2004).

Antimicrobial Synthesis The synthesis and antimicrobial activity of new azetidin-2-ones have been researched, with studies by Halve et al. (2007) showing significant activity against various microbes, indicating potential for new antimicrobial agents.

Chiral Derivatives and Stereocontrol Research by Chuan-min et al. (2010) on chiral azetidin-2-one derivatives highlights the importance of stereochemistry in medicinal chemistry, with implications for the synthesis and activity of pharmaceutical compounds.

Tubulin-Targeting Antitumor Agents Greene et al. (2016) explored 3-phenoxy-1,4-diarylazetidin-2-ones, including derivatives of ezetimibe, as potent antiproliferative compounds targeting tubulin in cancer cells, illustrating the potential of azetidin-2-ones in oncology (Greene et al., 2016).

Building Blocks in Organic Synthesis The use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for various organic compounds has been studied by Dao Thi et al. (2018), demonstrating the versatility of azetidin-2-ones in synthetic chemistry.

Disposition and Metabolism Studies Patrick et al. (2002) researched the disposition and metabolism of ezetimibe in human subjects, providing valuable insights into its pharmacokinetic profile (Patrick et al., 2002).

Mechanism of Action

Ezetimibe Impurity 1, also known as (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a compound related to Ezetimibe, a lipid-lowering compound .

Target of Action

The primary target of Ezetimibe Impurity 1 is likely similar to that of Ezetimibe, which is the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake .

Mode of Action

Ezetimibe Impurity 1, like Ezetimibe, is expected to interact with NPC1L1, inhibiting the absorption of cholesterol and phytosterols in the small intestine . This interaction reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

By inhibiting NPC1L1, Ezetimibe Impurity 1 interferes with the normal biochemical pathway of cholesterol absorption in the intestine . This results in a decrease in the total amount of cholesterol delivered to the liver .

Pharmacokinetics

The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours .

Result of Action

The inhibition of cholesterol absorption by Ezetimibe Impurity 1 leads to a decrease in the total amount of cholesterol in the body . This can help in the management of hypercholesterolemia .

Action Environment

The action of Ezetimibe Impurity 1, like that of Ezetimibe, can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3/c25-18-8-10-19(11-9-18)26-23(17-6-12-20(27)13-7-17)21(24(26)29)14-15-22(28)16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKGJGUGALISLD-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190595-66-5
Record name Desfluoro Ezetimibe, (3'S,3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57H34XFV8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 3
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 4
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 5
Reactant of Route 5
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 6
(3R,4S)-1-(4-fluorophenyl)-3-((S)-3-hydroxy-3-phenylpropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Q & A

Q1: What is the significance of synthesizing and studying Ezetimibe Impurity 1?

A1: Understanding the impurities present in a drug substance like Ezetimibe is crucial for several reasons. Firstly, it ensures the quality, safety, and efficacy of the final drug product. [] Characterizing impurities helps establish their potential toxicity and impact on the drug's stability. Additionally, studying the synthesis and properties of impurities can provide valuable insights into the drug's manufacturing process and potential side reactions.

Q2: The abstract mentions the preparation method of Ezetimibe Impurity 1. Can you elaborate on the significance of the starting material used?

A2: The abstract states that (4R)-3-[(5R)-5-phenyl-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone serves as the starting material for synthesizing Ezetimibe Impurity 1. [] This suggests a structural relationship between the starting material and the target impurity. Understanding the chemical transformations involved in this synthesis can help optimize the purification process of Ezetimibe, minimizing the presence of this impurity in the final drug product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.